6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles.
Preparation Methods
The synthesis of 6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then undergo various reactions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and halides.
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and ethanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include various substituted triazinoindoles and their derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:
4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound is an intermediate in the synthesis of this compound and shares similar chemical properties.
1H-[1,2,4]triazolo[5’,1’3,4][1,2,4]triazino[5,6-b]indol-3(4H)-one: This compound is another derivative of triazinoindole with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazinoindole derivatives .
Properties
IUPAC Name |
6-methyl-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-6-4-3-5-7-8(6)12-10-9(7)14-15-11(13-10)16-2/h3-5H,1-2H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUVBCRFXBJDKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415490 | |
Record name | STK508941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5489-16-7 | |
Record name | STK508941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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